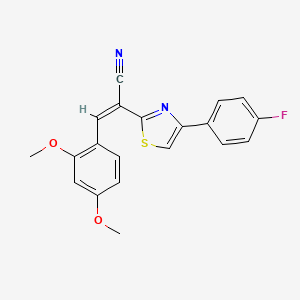

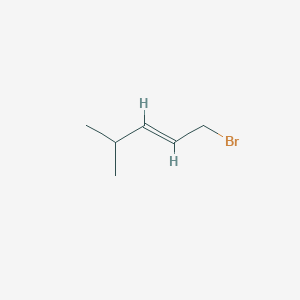

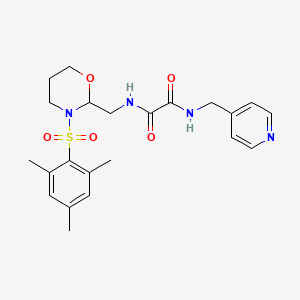

2-(4-nitrophenoxy)-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-NITROPHENOXY)ETHANOL” and “2-(4-Nitrophenoxy)ethyl acetate” are related compounds. They are part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, “2-(p-Nitrophenoxy)ethanol” can be prepared by the condensation of p-Hydroxy acetanilide with p-chloronitrobenzene in DMF at 135–140 °C in the presence of anhydrous K2CO3 . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .

Chemical Reactions Analysis

The chemical reactions of related compounds involve various processes. For example, the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine results in the formation of undesired pyridinium salts .

科学的研究の応用

Environmental Remediation

- Degradation of Environmental Contaminants : Research on related nitrophenol compounds, such as p-nitrophenol, reveals their presence as environmental contaminants due to pesticide and medicine manufacturing. Studies highlight the degradation pathways of these compounds by bacteria like Rhodococcus opacus SAO101, demonstrating the environmental remediation potential of microbial processes. The degradation involves enzymatic activities transforming nitrophenols to less harmful substances, indicating a possible application area for similar compounds in bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004).

Biological Activity

- Antitubercular Agents : A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activities against M. tuberculosis. This suggests the potential of structurally related compounds in developing affordable antitubercular agents, with some derivatives displaying significant activity without adverse effects on tumor cell lines (Ang et al., 2012).

Analytical Chemistry

- Detection of Toxic Compounds : Research involving graphene oxide-based electrochemical sensors for the detection of 4-nitrophenol highlights the application of related compounds in analytical chemistry. These sensors exhibit high sensitivity and specificity, suggesting the utility of similar chemical structures in developing detection systems for environmental pollutants (Li et al., 2012).

将来の方向性

作用機序

Target of Action

The primary target of 2-(4-nitrophenoxy)-N-propylacetamide is the Toxoplasma gondii (T. gondii) . This compound has shown significant activity against T. gondii tachyzoites both in vitro and in vivo . The apicoplast, a unique organelle found in T. gondii, is a potential drug target for new chemotherapy .

Mode of Action

It is known that the compound interacts with its targets through a process that involves the inhibition of protoporphyrinogen oxidase (protox) . Protox is an enzyme involved in the biosynthesis of heme, a vital component of many proteins including hemoglobin .

Biochemical Pathways

The compound affects the heme biosynthesis pathway by inhibiting the Protox enzyme . This inhibition disrupts the normal functioning of the pathway, leading to a decrease in the production of heme. The downstream effects of this disruption can include a decrease in the production of proteins that require heme as a component, potentially leading to a variety of physiological effects.

Result of Action

The result of the compound’s action is the inhibition of T. gondii growth . By inhibiting the Protox enzyme and disrupting heme biosynthesis, the compound can effectively limit the proliferation of T. gondii, making it a potential candidate for the treatment of toxoplasmosis .

特性

IUPAC Name |

2-(4-nitrophenoxy)-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAIPDVEPSWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenoxy)-N-propylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)

![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)